2-Methyl-4h-chromene-4-thione
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Overview
Description
2-Methyl-4h-chromene-4-thione is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen heterocycles containing a benzene ring fused to a pyran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4h-chromene-4-thione typically involves the cyclization of substituted resorcinols with 2-benzylidene malononitriles. This reaction is often catalyzed by bases such as calcium hydroxide in methanol at room temperature . Another method involves the use of ortho-quinone methides and dicarbonyls catalyzed by a chiral Ni(II) complex, providing the desired products with high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4h-chromene-4-thione undergoes various chemical reactions, including:
Oxidation: This reaction can convert the thione group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding chromanol.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, chromanols, and various substituted chromenes, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Methyl-4h-chromene-4-thione has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Exhibits antimicrobial, anticancer, and antidiabetic activities.
Medicine: Potential therapeutic agent due to its diverse biological activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-4h-chromene-4-thione involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific proteins and enzymes involved in cell death pathways . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
4H-Chromene-4-thione: Lacks the methyl group at the 2-position.
2-Methyl-4H-chromene: Lacks the thione group.
2-Amino-4H-chromene: Contains an amino group instead of a thione group.
Uniqueness
2-Methyl-4h-chromene-4-thione is unique due to the presence of both the methyl and thione groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
51138-52-4 |
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Molecular Formula |
C10H8OS |
Molecular Weight |
176.24 g/mol |
IUPAC Name |
2-methylchromene-4-thione |
InChI |
InChI=1S/C10H8OS/c1-7-6-10(12)8-4-2-3-5-9(8)11-7/h2-6H,1H3 |
InChI Key |
PQJVKDVVNUPEPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)C2=CC=CC=C2O1 |
Origin of Product |
United States |
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